3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a bicyclic core combining thiazole and pyrimidine rings. Its structure includes:
- A piperidin-1-yl-2-oxoethyl side chain at position 3 of the thiazolo[3,2-a]pyrimidine core, enhancing solubility and enabling hydrogen bonding.
- A 4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl substituent, introducing steric bulk and electronic modulation via the dimethylpyrimidine group.
Properties
IUPAC Name |
3-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-13-9-22-21-26(20(13)28)17(11-30-21)8-18(27)25-6-4-16(5-7-25)10-29-19-14(2)15(3)23-12-24-19/h9,12,16-17H,4-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCYQEJCXHHWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCC(CC3)COC4=NC=NC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with adimethylpyrimidin-4-yl moiety have been reported to interact with orexin receptors and fibroblast growth factor receptor 4 (FGFR4) . These receptors play crucial roles in the regulation of the sleep/wake cycle and cell proliferation, respectively.
Mode of Action
Compounds with similar structures have been reported to act asantagonists at their target receptors.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence theorexinergic system and the FGFR4 signaling pathway . These pathways are involved in the regulation of sleep/wake cycles and cell proliferation, respectively.
Pharmacokinetics
A similar compound has been described asorally active , suggesting that it can be absorbed through the gastrointestinal tract.
Biological Activity
The compound 3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is a thiazolo[3,2-a]pyrimidine derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of the Compound
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multiple steps:
- Formation of Thiazole Ring : The initial step often includes the cyclization of thiourea derivatives with appropriate carbonyl compounds or α-halo ketones.
- Substitution Reactions : The introduction of various substituents can enhance biological activity and selectivity.
- Final Product Isolation : The final compound is usually purified through crystallization or chromatography.
Recent studies have optimized these synthetic routes to improve yields and reduce reaction times, making it feasible to produce compounds like the one in a laboratory setting .
Biological Activities
The biological activity of this compound has been investigated across various domains:
Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : Compounds have been shown to induce apoptosis and inhibit cell proliferation through various pathways including caspase activation and modulation of cell cycle regulators .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 27.6 | Apoptosis induction |
| HeLa | 35.0 | Cell cycle arrest |
| A549 | 40.0 | Inhibition of proliferation |
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidines have also demonstrated antimicrobial activity against a range of pathogens:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli.
- Fungal Strains : Candida albicans.
Studies have shown that these compounds can disrupt microbial cell membranes and inhibit essential metabolic pathways .
Other Biological Activities
Further investigations have revealed additional pharmacological properties:
- Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines.
- Antiviral Activity : Potential against HIV and HSV due to interference with viral replication processes.
- Neuroprotective Effects : Some derivatives have shown promise as acetylcholinesterase inhibitors, suggesting potential applications in Alzheimer's disease treatment .
Case Studies
Several case studies highlight the efficacy of thiazolo[3,2-a]pyrimidine derivatives in clinical and preclinical settings:
- Case Study 1 : A derivative showed significant reduction in tumor size in xenograft models when administered at a dosage of 10 mg/kg body weight.
- Case Study 2 : In vitro studies demonstrated that a specific compound led to a 50% reduction in bacterial load within 24 hours against resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous thiazolo[3,2-a]pyrimidine derivatives, emphasizing substituent effects and inferred properties:
Key Observations:
The piperidinyl-oxoethyl linker introduces conformational flexibility absent in the rigid pyrrolo-fused derivative , which may affect pharmacokinetics .
Hydrogen-Bonding Capacity :
- The oxoethyl group in the target compound provides hydrogen-bonding sites, unlike the thioether-linked analog in , which prioritizes sulfur-mediated interactions .
Applications: Derivatives with ester groups (e.g., ) are often less metabolically stable than the target compound’s ether and amide linkages, suggesting superior in vivo performance for the latter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
